

terbacil effects on plant physiology and biochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

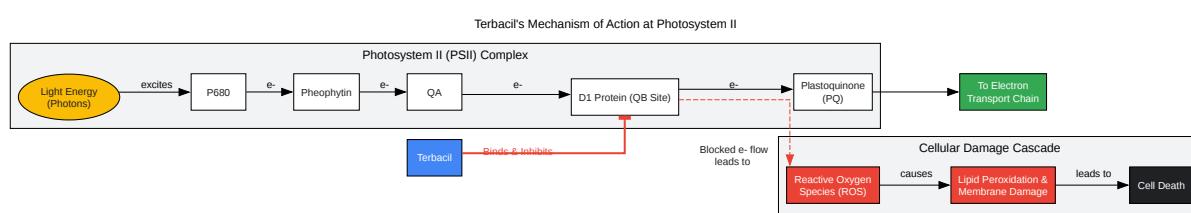
Compound Name: *Terbacil*

Cat. No.: *B128106*

[Get Quote](#)

An In-depth Technical Guide on the Physiological and Biochemical Effects of **Terbacil** in Plants

For Researchers, Scientists, and Drug Development Professionals


Introduction

Terbacil is a selective, systemic herbicide belonging to the uracil chemical family.^{[1][2]} It is primarily absorbed by the roots and translocated upwards through the xylem to the leaves, although some foliar absorption can occur.^{[3][4][5]} **Terbacil** is widely used for the control of a broad spectrum of annual and some perennial weeds in crops such as alfalfa, apples, sugarcane, and mint.^{[3][6]} Its mechanism of action involves the potent inhibition of photosynthesis, a process fundamental to plant survival.^{[3][7]} This guide provides a detailed examination of the physiological and biochemical impacts of **terbacil** on plants, presenting quantitative data, experimental methodologies, and visual pathways to elucidate its effects at the cellular and whole-plant levels.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for **terbacil** is the disruption of the photosynthetic electron transport chain in chloroplasts.^[3] Specifically, it targets and inhibits Photosystem II (PSII).^{[1][4][7]}

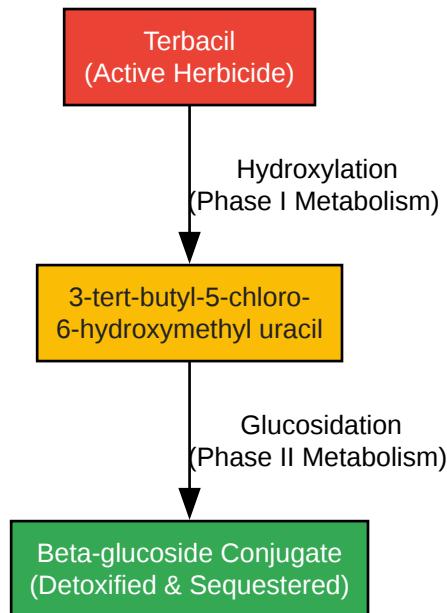
- Molecular Target: **Terbacil** binds to the Q B-binding niche on the D1 protein, a core component of the PSII reaction center.[2]
- Inhibitory Effect: This binding action physically blocks the docking of plastoquinone (PQ), the native electron acceptor. Consequently, the transfer of electrons from the primary quinone acceptor, Q A, to Q B is halted.[8][9]
- Consequences of Inhibition: The blockage of electron flow has two major downstream effects:
 - Cessation of Photosynthesis: The plant is unable to convert light energy into chemical energy (ATP and NADPH), effectively starving it of the resources needed for growth and maintenance.[3]
 - Oxidative Stress: The energy from absorbed light that cannot be dissipated through the electron transport chain leads to the formation of highly reactive molecules, such as triplet chlorophyll and singlet oxygen (a reactive oxygen species, ROS).[10] These molecules initiate a cascade of oxidative damage, primarily through lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and rapid cell death. [10]

[Click to download full resolution via product page](#)

A diagram illustrating **Terbacil**'s inhibition of the Photosystem II electron transport chain.

Physiological and Biochemical Effects

The inhibition of PSII manifests in a range of observable physiological symptoms and underlying biochemical changes.


Physiological Effects

- Growth Inhibition: The lack of energy production leads to stunted growth and reduced biomass accumulation.
- Visual Symptoms: Susceptible plants typically exhibit chlorosis (yellowing) and necrosis (tissue death).^[4] These symptoms often appear first on the margins of older leaves, consistent with the herbicide's movement through the xylem with the transpiration stream.^[2] Visible injury can appear within hours to days after application.^[11]

Biochemical Effects

- Pigment Degradation: **Terbacil** application can lead to a decrease in photosynthetic pigments. A study on strawberry plants (cv. 'Honeoye') showed that chlorophyll a and total chlorophyll content decreased within four days of treatment with **terbacil** at concentrations of 50, 100, and 200 ppm.^[12] Interestingly, a recovery in chlorophyll levels was observed after this initial decline.^[12]
- Metabolism and Detoxification: Plant tolerance to **terbacil** is often linked to the ability to metabolize the herbicide into non-toxic compounds. In a study using orange seedlings, **terbacil** was metabolized into 3-tert-butyl-5-chloro-6-hydroxymethyl uracil.^[13] This metabolite was then conjugated with glucose to form a beta-glucoside, a common detoxification pathway in plants that increases water solubility and allows for sequestration.^[13]

Terbacil Metabolism Pathway in Tolerant Plants

[Click to download full resolution via product page](#)

A simplified pathway of **Terbacil** detoxification in tolerant plant species.

Quantitative Data on Terbacil's Effects

The phytotoxic effects of **terbacil** are dependent on the dose, plant species, and soil characteristics.[14]

Table 1: Effect of **Terbacil** on Chlorophyll Content in Strawberry (*Fragaria × ananassa* cv. 'Honeoye')

Terbacil Concentration	Observation Period	Effect on Chlorophyll a and Total Chlorophyll	Reference
50, 100, 200 ppm	Within 4 days	Decrease	[12]

| 50, 100, 200 ppm | After 4 days | Recovery observed | [12] |

Table 2: Phytotoxicity of **Terbacil** on Various Crops

Crop Species	Terbacil Concentration / Rate	Observed Effects	Reference
Alfalfa, Beans, Corn, Potatoes, Wheat, Sugarbeets	≥ 0.10 ppmw in soil	Severe injury, reduced foliage dry weight	[15]
Strawberry Cultivars	84, 168, 336 g ha ⁻¹	0% to 43% initial crop injury; full recovery at 6 weeks	[16]
Grain Sorghum	3.5, 7.0, 10.5, 14.0 g ai ha ⁻¹	Little to no effect on injury, density, height, or yield	[14]
Alfalfa ('Cimarron')	Not specified	Susceptible	[17]

| Alfalfa ('OK 182') | Not specified | 78% increase in tolerance compared to 'Cimarron' | [17] |

Experimental Protocols

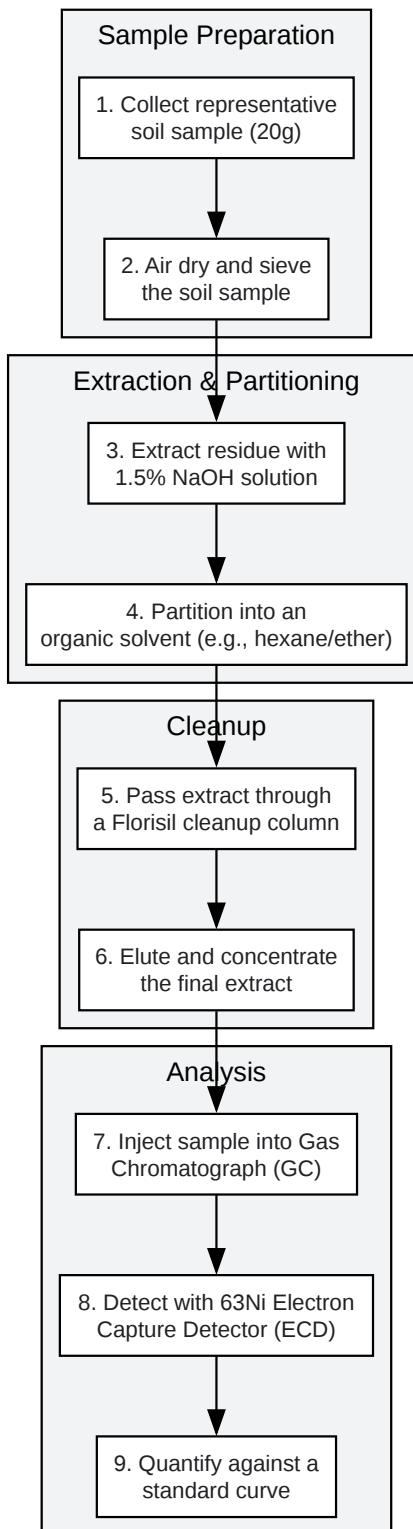
Protocol for Measuring Photosynthetic Inhibition via Chlorophyll Fluorescence

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of PSII and can rapidly detect stress induced by PSII-inhibiting herbicides like **terbacil**.[16]

Objective: To determine the effect of **terbacil** on the quantum efficiency of Photosystem II.

Methodology:

- Plant Treatment: Grow test plants to a suitable stage. Apply **terbacil** at desired concentrations as a soil drench or foliar spray. Include a non-treated control group.
- Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 20-30 minutes to ensure all PSII reaction centers are open.
- Measurement: Use a portable pulse-amplitude-modulated (PAM) fluorometer.


- Minimal Fluorescence (F_0): Measure F_0 by applying a weak measuring light to the dark-adapted leaf.
- Maximal Fluorescence (F_m): Apply a short, saturating pulse of high-intensity light (e.g., $>6000 \mu\text{mol m}^{-2} \text{ s}^{-1}$) to measure F_m , the point at which all PSII reaction centers are closed.
- Calculation: Calculate the maximum quantum yield of PSII (F_v/F_m) using the formula: $F_v/F_m = (F_m - F_0) / F_m$.
- Analysis: A significant decrease in the F_v/F_m ratio in treated plants compared to the control indicates PSII damage and photosynthetic inhibition. Measurements can be taken at various time points after treatment to monitor the progression of and potential recovery from the damage.

Protocol for Quantification of **Terbacil** Residues in Soil

This protocol outlines a general method for determining the concentration of **terbacil** in soil samples, which is crucial for understanding its persistence and potential for carryover injury to subsequent crops.[\[18\]](#)

Objective: To extract and quantify **terbacil** residues from soil samples using gas chromatography.

Experimental Workflow for Terbacil Residue Analysis in Soil

[Click to download full resolution via product page](#)

A flowchart of the key steps for analyzing **Terbacil** residues in soil samples.

Methodology:

- Extraction: The herbicide residue is extracted from a known weight of soil (e.g., 20 g) using an alkaline solution (e.g., 1.5% NaOH).[18]
- Liquid-Liquid Partitioning: The aqueous extract is acidified and partitioned into an organic solvent to transfer the **terbacil** from the aqueous phase to the organic phase.
- Cleanup: The organic extract is passed through a cleanup column, typically packed with Florisil, to remove interfering co-extractives.[18]
- Analysis: The purified and concentrated extract is analyzed by gas-liquid chromatography (GLC) using a ^{63}Ni electron capture detector (ECD), which is highly sensitive to the halogenated structure of **terbacil**.[18]
- Quantification: The concentration of **terbacil** in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known standards. The method can achieve a sensitivity of approximately 0.01 ppm.[18]

Conclusion

Terbacil is a potent herbicide whose efficacy is derived from its direct and disruptive action on Photosystem II. By blocking the photosynthetic electron transport chain, it not only halts energy production but also initiates a cascade of oxidative damage that leads to rapid cell death in susceptible plants. The physiological consequences include growth cessation, chlorosis, and necrosis. The degree of phytotoxicity is influenced by the application rate, environmental conditions, and the plant's inherent ability to metabolize the herbicide, typically through hydroxylation and glucosidation. The detailed methodologies provided herein serve as a foundation for researchers to further investigate the intricate interactions between **terbacil** and plant systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Terbacil | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. herbiguide.com.au [herbiguide.com.au]
- 5. nre.tas.gov.au [nre.tas.gov.au]
- 6. Molecular Expressions: The Pesticide Collection - Terbacil (Sinbar, Geonter) [micro.magnet.fsu.edu]
- 7. Terbacil (Ref: DPX D732) [sitem.herts.ac.uk]
- 8. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
- 11. Herbicide Injury - Terbacil (Sinbar) | NC State Extension Publications [content.ces.ncsu.edu]
- 12. Journal of Tekirdag Agricultural Faculty » Submission » The Effect of Terbacil on Chlorophyll Content of Strawberry (*Fragaria × ananassa* cv. 'Honeoye') Leaves [dergipark.org.tr]
- 13. Metabolism of terbacil in orange seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Activated Carbon on Phytotoxicity of Terbacil to Several Crops | Weed Science | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of terbacil in soil by gas-liquid chromatography with ^{63}Ni electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [terbacil effects on plant physiology and biochemistry]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b128106#terbacil-effects-on-plant-physiology-and-biochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com